Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of cyclopentapyrazole and is known for its unique structure, which includes a cyclopentylidene group and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the reaction of cyclopentanone with hydrazine to form the cyclopentapyrazole core. This intermediate is then reacted with ethyl chloroformate under basic conditions to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate: Lacks the cyclopentylidene group, making it less sterically hindered.
Cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Uniqueness
Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is unique due to its combination of a cyclopentylidene group and an ethyl ester functional group. This structure imparts specific chemical and physical properties, such as increased steric hindrance and altered reactivity, which can be advantageous in certain applications .
Properties
IUPAC Name |
ethyl 6-cyclopentylidene-4,5-dihydro-2H-cyclopenta[c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)13-11-8-7-10(12(11)15-16-13)9-5-3-4-6-9/h2-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKCNGYEOJFSAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC(=C3CCCC3)C2=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724371 |
Source
|
Record name | Ethyl 6-cyclopentylidene-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-62-7 |
Source
|
Record name | 3-Cyclopentapyrazolecarboxylic acid, 6-cyclopentylidene-1,4,5,6-tetrahydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-cyclopentylidene-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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